(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
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Overview
Description
5-O-Trityl-2,3’-anhydrothymidine is a nucleoside analogue that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of a trityl group at the 5’ position and an anhydro linkage between the 2 and 3’ positions of thymidine. It is primarily used in research settings, particularly in the study of antiviral agents and nucleoside analogues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Trityl-2,3’-anhydrothymidine typically involves the protection of thymidine with a trityl group at the 5’ hydroxyl position. This is followed by mesylation at the 3’ hydroxyl position to form 5’-O-Trityl-3’-O-mesylthymidine. The mesylated intermediate is then treated with aqueous potassium hydroxide to induce the formation of the 2,3’-anhydrothymidine structure .
Industrial Production Methods
While specific industrial production methods for 5-O-Trityl-2,3’-anhydrothymidine are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of protective groups, mesylation, and subsequent cyclization to achieve the desired anhydro structure.
Chemical Reactions Analysis
Types of Reactions
5-O-Trityl-2,3’-anhydrothymidine undergoes various chemical reactions, including:
Substitution Reactions: The anhydro linkage can be opened under basic conditions, leading to the formation of different nucleoside analogues.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, potentially altering its biological activity.
Common Reagents and Conditions
Mesylation: Methanesulfonyl chloride in the presence of triethylamine is commonly used for mesylation.
Cyclization: Aqueous potassium hydroxide is used to induce cyclization and form the anhydro linkage.
Major Products
The major products formed from these reactions include various nucleoside analogues that can be further modified for specific research applications .
Scientific Research Applications
5-O-Trityl-2,3’-anhydrothymidine has several scientific research applications:
Antiviral Research: It is used as a precursor in the synthesis of nucleoside analogues that inhibit viral replication, particularly in the study of HIV.
Chemical Biology: The compound is used to study the mechanisms of nucleoside analogues and their interactions with biological targets.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
Mechanism of Action
The mechanism of action of 5-O-Trityl-2,3’-anhydrothymidine involves its conversion into active nucleoside analogues that inhibit viral enzymes, such as reverse transcriptase. By binding to these enzymes, the compound prevents the elongation of the viral RNA chain, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
3’-O-Aminothymidine: Another nucleoside analogue used in antiviral research.
Zidovudine: A well-known antiviral agent that shares structural similarities with 5-O-Trityl-2,3’-anhydrothymidine.
Uniqueness
5-O-Trityl-2,3’-anhydrothymidine is unique due to its specific anhydro linkage and trityl protection, which provide distinct chemical properties and biological activities compared to other nucleoside analogues.
Properties
Molecular Formula |
C29H26N2O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25+,26+/m0/s1 |
InChI Key |
BNYSGZUWMUNZBM-JIMJEQGWSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
Origin of Product |
United States |
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